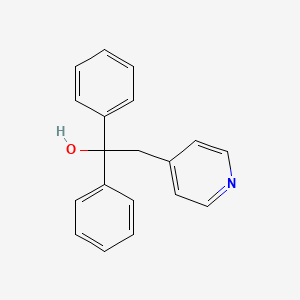

![molecular formula C6H6N2S B1607133 6-甲基咪唑并[2,1-b]噻唑 CAS No. 3835-41-4](/img/structure/B1607133.png)

6-甲基咪唑并[2,1-b]噻唑

描述

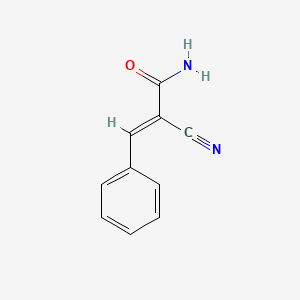

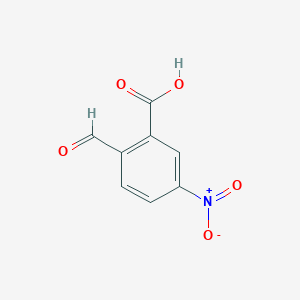

6-Methylimidazo[2,1-b]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 6-Methylimidazo[2,1-b]thiazole involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .

Molecular Structure Analysis

The molecular formula of 6-Methylimidazo[2,1-b]thiazole is C6H6N2S . Its average mass is 138.190 Da and its monoisotopic mass is 138.025162 Da .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole and its derivatives are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylimidazo[2,1-b]thiazole include a density of 1.4±0.1 g/cm3, a molar refractivity of 55.6±0.5 cm3, a polar surface area of 72 Å2, and a polarizability of 22.0±0.5 10-24 cm3 .

科学研究应用

Anti-Proliferative Agents for Breast Cancer

6-Methylimidazo[2,1-b]thiazole has been used in the design and synthesis of potential anti-proliferative agents against MCF-7 breast cancer . Two novel series of compounds were developed, which showed potent activity toward the MCF-7 cell line . For example, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide inhibited VEGFR-2 with IC50 = 0.33 µM .

Apoptosis Induction

Compounds derived from 6-Methylimidazo[2,1-b]thiazole have been found to induce apoptosis in cancer cells . They increase levels of Bax, caspase 8, caspase 9, and cytochrome C, while decreasing levels of Bcl-2 . This indicates that these compounds can trigger programmed cell death in cancer cells .

Cell Cycle Arrest

6-Methylimidazo[2,1-b]thiazole derivatives have been found to cause cell cycle arrest in the G2/M phase . This means that these compounds can prevent cancer cells from dividing and proliferating .

Antimicrobial Activity

Thiazoles, a group of compounds that includes 6-Methylimidazo[2,1-b]thiazole, have been found to have antimicrobial activity . This suggests that 6-Methylimidazo[2,1-b]thiazole could potentially be used in the development of new antimicrobial agents .

Antifungal Activity

Thiazoles also have antifungal activity . This means that 6-Methylimidazo[2,1-b]thiazole could potentially be used in the development of new antifungal agents .

Anti-Alzheimer Activity

Thiazoles have been found to have anti-Alzheimer activity . This suggests that 6-Methylimidazo[2,1-b]thiazole could potentially be used in the development of new treatments for Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have been found to have antihypertensive activity . This means that 6-Methylimidazo[2,1-b]thiazole could potentially be used in the development of new antihypertensive agents .

Antioxidant Activity

Thiazoles have been found to have antioxidant activity . This suggests that 6-Methylimidazo[2,1-b]thiazole could potentially be used in the development of new antioxidant agents .

作用机制

Target of Action

6-Methylimidazo[2,1-b]thiazole has been found to have significant activity against Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the Pantothenate synthetase of Mtb . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the energy metabolism of Mtb. The exact molecular interactions between the compound and its target are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by 6-Methylimidazo[2,1-b]thiazole is the Coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of Coenzyme A, a critical cofactor in various metabolic reactions. The downstream effects of this disruption can lead to the inhibition of Mtb growth.

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates This suggests that the compound may have good bioavailability and can be metabolized in the body

Result of Action

The inhibition of Pantothenate synthetase by 6-Methylimidazo[2,1-b]thiazole leads to a disruption in the biosynthesis of Coenzyme A, affecting the energy metabolism of Mtb . This results in the inhibition of Mtb growth, making the compound a potential antimycobacterial agent .

安全和危害

属性

IUPAC Name |

6-methylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPIWRDESXULHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317390 | |

| Record name | 6-Methylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[2,1-b]thiazole | |

CAS RN |

3835-41-4 | |

| Record name | 6-Methylimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for 6-Methylimidazo[2,1-b]thiazole derivatives?

A1: Studies have primarily focused on the antimicrobial and anti-proliferative properties of 6-Methylimidazo[2,1-b]thiazole derivatives. Research indicates that specific derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis []. Furthermore, some derivatives demonstrate potent anti-proliferative activity against the MCF-7 breast cancer cell line, comparable to Sorafenib [].

Q2: How do researchers modify the structure of 6-Methylimidazo[2,1-b]thiazole to explore its structure-activity relationship (SAR)?

A2: Researchers explore SAR by introducing various substituents to the core 6-Methylimidazo[2,1-b]thiazole structure. For example, synthesizing N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas allows for evaluating the impact of these modifications on anti-proliferative activity against MCF-7 breast cancer cells []. Similarly, incorporating different alkylidene and cycloalkylidene groups into the structure, as well as forming thiazolidinone and azaspiro[4.4]nonan/[4.5]decan-3-one derivatives, helps assess their influence on antimicrobial activity [].

Q3: Has the mechanism of action been investigated for any of the reported biological activities of these compounds?

A3: Yes, for the anti-proliferative activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, research suggests inhibition of VEGFR-2 as a potential mechanism []. Additionally, this compound demonstrated increased expression of pro-apoptotic markers (Bax, caspase 8, caspase 9, cytochrome C) and decreased expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells [].

Q4: What spectroscopic techniques are commonly employed to characterize 6-Methylimidazo[2,1-b]thiazole derivatives?

A4: Researchers utilize various spectroscopic methods for structural characterization. Common techniques include UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. Additionally, 1H-13C-COSY (Correlation Spectroscopy) is utilized to elucidate the connectivity between protons and carbons within the molecule []. Elemental analysis is also frequently employed to confirm the composition of the synthesized compounds [].

Q5: Are there any computational studies conducted on 6-Methylimidazo[2,1-b]thiazole derivatives?

A5: Yes, molecular docking studies have been performed to investigate the binding interactions of the most active 6-Methylimidazo[2,1-b]thiazole derivatives within the active site of VEGFR-2, providing insights into their potential anti-proliferative mechanisms []. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been computationally evaluated for these compounds, offering preliminary data on their pharmacokinetic profiles [].

Q6: What synthetic strategies are employed to prepare 6-Methylimidazo[2,1-b]thiazole derivatives?

A6: One common approach involves reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles to yield ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, which can be further derivatized []. Another method utilizes 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid or 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid as starting materials, reacting them with various amines to synthesize primary and secondary amide derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)

![2-[4-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B1607072.png)